4-(Furan-2-yl)-1,6-dimethyl-1,2-dihydropyridin-2-one

Physicochemical property Lipophilicity Lead optimization

Lead optimization often stalls due to excessive lipophilicity of 4-phenyl-1,6-dimethyl-1,2-dihydropyridin-2-one scaffolds (XLogP3-AA ≥1.9). This 4-(furan-2-yl) analog directly reduces logP by 0.9 units, increases TPSA from 20.3 to 33.5 Ų, and adds an H-bond acceptor, improving solubility and metabolic stability without increasing MW. Its electron-withdrawing character (σ₀ = 0.42) enables systematic electronic SAR. Ideal for fragment libraries targeting kinases, proteases, and PPIs. BenchChem supplies with verified purity and batch-to-batch consistency.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13241739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-1,6-dimethyl-1,2-dihydropyridin-2-one
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1C)C2=CC=CO2
InChIInChI=1S/C11H11NO2/c1-8-6-9(7-11(13)12(8)2)10-4-3-5-14-10/h3-7H,1-2H3
InChIKeyFTPSFDCLGLDDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-yl)-1,6-dimethyl-1,2-dihydropyridin-2-one: Physicochemical Baseline


4-(Furan-2-yl)-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 2059937-45-8) is a 1,2-dihydropyridin-2-one heterocycle bearing a 2-furyl substituent at the 4-position and methyl groups at N1 and C6. It belongs to the class of aryl/heteroaryl-substituted dihydropyridinones widely employed as synthetic building blocks in medicinal chemistry and agrochemical research. Its computed XLogP3-AA of 1.0, topological polar surface area of 33.5 Ų, and hydrogen bond acceptor count of 2 distinguish it from closely related 4-substituted analogs such as the 4-phenyl, 4-ethyl, and 4-thienyl congeners [1].

Polarity tuning
Furan-2-yl substitution reduces computed logP by ~0.9 units vs phenyl, supporting polarity-sensitive scaffold replacement in hit series.
H-bond modulation
Additional furan oxygen serves as a hydrogen bond acceptor, suitable for targets requiring polar contacts in structure-based design.
Electronic fine-tuning
Moderate electron-withdrawing character (σ₀) enables systematic SAR exploration of ring electronics in parallel synthesis arrays.
Fragment library
Low molecular weight (189 g/mol) and balanced TPSA place this scaffold within fragment-rule-of-three space for FBDD campaigns.

Validation Requirement for 4-Substituent Interchange


The 4-substituent on the 1,6-dimethyl-1,2-dihydropyridin-2-one scaffold profoundly modulates lipophilicity, hydrogen-bonding capacity, and electronic character, all of which directly impact solubility, permeability, target engagement, and metabolic stability. Even among single-atom or isosteric replacements, the furan-2-yl group introduces a unique combination of elevated polarity (XLogP3-AA = 1.0 vs 1.9 for 4-phenyl), an additional hydrogen bond acceptor (2 vs 1), greater topological polar surface area (33.5 vs 20.3 Ų), and a distinct electron-withdrawing sigma constant (σ₀ = 0.42 vs 0.00 for phenyl) that cannot be recapitulated by simple alkyl or phenyl substitution [1][2][3]. Substituting the furan-2-yl group with a 4-phenyl, 4-ethyl, or 4-thienyl analog without experimental verification therefore risks altering both physicochemical and pharmacological profiles in ways that undermine lead optimization efforts.

Lipophilicity shift
Replacing furan-2-yl with phenyl increases computed logP by approximately 0.9 units, which may alter solubility, permeability, and metabolic stability profiles.
H-bond capacity mismatch
The furan oxygen contributes an extra hydrogen bond acceptor; phenyl or alkyl analogs lack this interaction, potentially shifting target engagement.
Electronic character change
Furan-2-yl exhibits electron-withdrawing character (σ₀ 0.42) versus phenyl (σ₀ 0.00), affecting ring electron density and reactivity in electrophilic chemistry.

Quantitative Differentiation from Closest Analogs


Lower Lipophilicity vs. 4-Phenyl Analog

The furan-2-yl substituent confers significantly lower lipophilicity compared to the 4-phenyl analog: XLogP3-AA = 1.0 for the target compound versus 1.9 for 1,6-dimethyl-4-phenyl-1,2-dihydropyridin-2-one, a difference of -0.9 log units [1][2]. This reduction in logP is expected to translate into higher aqueous solubility and potentially reduced metabolic susceptibility, making the target compound a preferred choice for hit series requiring polarity enhancement.

Lipophilicity
Reported
Target XLogP3-AA 1.0
Comparator 1.9
Δ = −0.9 log units
Supports polarity-sensitive scaffold replacement strategies.
Computed XLogP3 3.0, PubChem 2024–2025.
Physicochemical property Lipophilicity Lead optimization

Higher TPSA vs. 4-Phenyl Analog

The target compound exhibits a topological polar surface area (TPSA) of 33.5 Ų versus 20.3 Ų for the 4-phenyl analog, a 65% relative increase [1][2]. This places the compound in a region more favorable for balancing passive permeability with aqueous solubility, consistent with established guidelines for CNS drug-likeness (TPSA < 60–70 Ų) but higher than the minimal polarity of the phenyl analog.

Topological PSA
Reported
Target TPSA 33.5 Ų
Comparator 20.3 Ų
Δ = +13.2 Ų (65% increase)
May support tuning of ADME properties in library design.
Computed Cactvs 3.4.8, PubChem.
Topological polar surface area Permeability Drug-likeness

Additional H-Bond Acceptor vs. 4-Phenyl Analog

The furan-2-yl group contributes an additional hydrogen bond acceptor (HBA), resulting in a total HBA count of 2 for the target compound versus 1 for the 4-phenyl analog [1][2]. The furan oxygen can engage in hydrogen bonds with enzyme active sites or receptor residues, offering a potential advantage in target engagement that is not available to the phenyl-substituted scaffold.

H-Bond Acceptors
Reported
Target HBA count 2
Comparator HBA count 1
Δ = +1 acceptor
Provides an additional polar interaction site for target binding.
Computed Cactvs 3.4.8.
Hydrogen bond acceptor Target engagement Structure-based design

Electron-Withdrawing Effect: 2-Furyl vs. Phenyl

The 2-furyl substituent exhibits a gas-phase Hammett replacement σ₀ constant of 0.42, while the phenyl group has a defined σ₀ of 0.00 [1]. This moderate electron-withdrawing effect (comparable to 2-thienyl, σ₀ = 0.53) alters the electron density on the dihydropyridinone ring, influencing both chemical reactivity (e.g., electrophilic aromatic substitution rates) and the strength of π-stacking or polar-π interactions with biological targets.

Electronic Effect
Class-level
2-Furyl σ₀ 0.42
Phenyl σ₀ 0.00 (ref.)
2-Thienyl σ₀ 0.53
Supports electronic SAR modulation in parallel synthesis.
Gas-phase pyrolysis at 600 K; Tetrahedron 1990.
Electronic effect Hammett constant Reactivity

Lower Molecular Weight vs. 4-Phenyl Analog

The target compound has a molecular weight of 189.21 g/mol, which is 10.04 g/mol lower than the 4-phenyl analog (199.25 g/mol) [1][2]. This places it closer to the ‘rule-of-three’ fragment space (MW < 300), where every 10 Da reduction can improve ligand efficiency indices. The lower MW also reduces the risk of downstream molecular obesity during lead optimization.

Molecular Weight
Reported
Target MW 189.21 g/mol
Comparator MW 199.25 g/mol
Δ = −10.04 g/mol (5% lower)
Favors fragment-based library selection and ligand efficiency.
Computed PubChem 2.2.
Molecular weight Fragment-based drug discovery Lead-likeness

Application Scenarios for 4-(Furan-2-yl)-1,6-dimethyl-1,2-dihydropyridin-2-one


Polarity-Sensitive Scaffold Replacement

When a hit series based on the 4-phenyl-1,6-dimethyl-1,2-dihydropyridin-2-one scaffold suffers from excessive lipophilicity (XLogP3-AA ≥ 1.9) and high metabolic turnover, the furan-2-yl analog offers a direct replacement that reduces logP by 0.9 units while preserving aromatic character. The enhanced TPSA (33.5 vs 20.3 Ų) and additional hydrogen bond acceptor improve physico-chemical property space without increasing molecular weight, facilitating the design of analogs with improved ADME profiles [1][2].

Fragment-Based Drug Discovery Library Design

With a molecular weight of 189.21 g/mol and a XLogP3-AA of 1.0, this compound resides within optimal fragment space (MW < 300, logP ≤ 3). Its higher TPSA and HBA count relative to the 4-phenyl fragment (TPSA 20.3 Ų, HBA 1) make it a valuable addition to fragment libraries aiming to probe targets requiring polar interactions, such as kinases, proteases, or protein–protein interfaces [1][2].

Electronic Fine-Tuning in Parallel Synthesis

The quantified electron-withdrawing nature of the 2-furyl group (σ₀ = 0.42 vs 0.00 for phenyl) allows rational design of compound arrays where incremental modulation of ring electron density is required, such as in optimizing electrophilic reactivity or tuning π-stacking interactions with aromatic binding pockets. The target compound can be used alongside the 4-phenyl (σ₀ = 0.00) and 4-thienyl (σ₀ = 0.53) congeners to systematically probe electronic SAR [3].

Agrochemical Lead Generation: Polarity for Foliar Uptake

In agrochemical research, compounds with moderate logP (1–3) and higher TPSA are often correlated with improved phloem mobility and foliar uptake. The 4-(furan-2-yl) analog (logP 1.0, TPSA 33.5 Ų) presents a physicochemical profile distinct from the 4-phenyl analog (logP 1.9, TPSA 20.3 Ų), making it a candidate for screening campaigns targeting systemic activity in crop protection [1][2].

Application
Selection Property
Validation Focus
Polarity-Sensitive Scaffold Replacement
Furan-driven lipophilicity reduction and TPSA increase
ADME property optimization screening (solubility, permeability)
Fragment-Based Drug Discovery Library
Low molecular weight and balanced polarity within fragment space
Ligand efficiency indices and binding affinity assessment
Electronic Fine-Tuning in Parallel Synthesis
Quantified Hammett σ₀ electron-withdrawing character
Systematic SAR by substituent electronic modulation
Agrochemical Lead Generation (Foliar Uptake)
Moderate logP and enhanced TPSA profile
Phloem mobility / systemic uptake screening in crop protection
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